2-Chloroquinoxaline-6-carboxamide
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Overview
Description
2-Chloroquinoxaline-6-carboxamide is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their broad-spectrum biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the second position and a carboxamide group at the sixth position of the quinoxaline ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroquinoxaline-6-carboxamide typically involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds such as glyoxal or diketones.
Carboxamide Formation: The carboxamide group can be introduced by reacting the chlorinated quinoxaline with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Chloroquinoxaline-6-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The quinoxaline ring can undergo oxidation to form quinoxaline N-oxides.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Reducing agents (e.g., LiAlH4) under anhydrous conditions.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide) under controlled conditions.
Major Products
Substitution: Substituted quinoxalines.
Reduction: Aminoquinoxalines.
Oxidation: Quinoxaline N-oxides.
Scientific Research Applications
2-Chloroquinoxaline-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential anticancer, antibacterial, and antiviral activities.
Biological Studies: It serves as a probe to study enzyme inhibition and receptor binding.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-Chloroquinoxaline-6-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2-Chloroquinoxaline-6-carboxamide can be compared with other quinoxaline derivatives:
2-Methoxyquinoxaline: Similar structure but with a methoxy group instead of chlorine.
2,3-Diphenylquinoxaline: Contains phenyl groups at positions 2 and 3.
List of Similar Compounds
- 2-Methoxyquinoxaline
- 2,3-Diphenylquinoxaline
- 2-Chloroquinoxaline-6-sulfonylchloride
- 2,3-Diphenylquinoxaline-6-sulfonylchloride
Properties
Molecular Formula |
C9H6ClN3O |
---|---|
Molecular Weight |
207.61 g/mol |
IUPAC Name |
2-chloroquinoxaline-6-carboxamide |
InChI |
InChI=1S/C9H6ClN3O/c10-8-4-12-7-3-5(9(11)14)1-2-6(7)13-8/h1-4H,(H2,11,14) |
InChI Key |
ZXMWNQKQBGKXOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1C(=O)N)Cl |
Origin of Product |
United States |
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